Boiling Point Elevation Relative to C2 Analog: Enabling Higher-Temperature Processing
The target C4 compound exhibits a predicted boiling point of 314.3°C, which is 43.6°C higher than that of the C2 analog (N,N,N',N'-tetraallyl ethylenediamine, 270.7°C). This difference is expected to reduce evaporative loss during thermally initiated curing or melt-processing operations, broadening the usable temperature range .
| Evidence Dimension | Predicted boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 314.3°C (calculated) |
| Comparator Or Baseline | N,N,N',N'-Tetraallyl ethylenediamine (CAS 45173-37-3): 270.7°C (calculated) |
| Quantified Difference | +43.6°C for the C4 target |
| Conditions | Calculated values from ChemBlink database entries |
Why This Matters
A higher boiling point minimizes crosslinker loss due to evaporation during high-temperature curing cycles, a critical factor for reproducibility in industrial polymer formulations.
